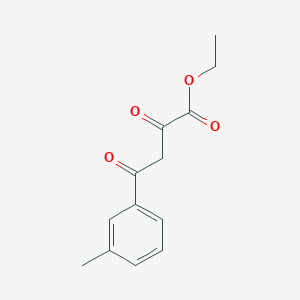

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate often involves complex reactions, including the formation of heterocyclic compounds and the use of aryloxy complexes of tungsten for metathesis reactions. Aryloxy complexes of tungsten have been highlighted for their applications in the metathesis of functionalized olefins, suggesting a possible pathway for synthesizing complex esters and related compounds (Lefebvre et al., 1995).

Molecular Structure Analysis

The molecular structure of compounds akin to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate can be analyzed using various spectroscopic techniques. The structure significantly influences the chemical reactivity and physical properties of the compound. For instance, the presence of electron-donating or withdrawing groups on the phenyl ring can affect the compound's stability and reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds with similar structures to Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate include cross-coupling reactions, which are crucial for creating complex organic molecules. The specific functionalities in the compound, such as the ester group and the ketone, may undergo hydrolysis, reduction, and other chemical transformations (Qiu et al., 2009).

Physical Properties Analysis

The physical properties of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate, such as melting point, boiling point, solubility, and stability, are determined by its molecular structure. These properties are crucial for understanding the compound's behavior in different environments and for its application in various fields.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for participating in synthesis reactions, are essential for the practical application of Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate. Studies on similar compounds suggest a range of reactivities and stabilities that could inform the handling and use of this compound (Roy, 2021).

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate serves as a precursor in synthesizing a variety of heterocyclic compounds. For instance, its reactions at ambient temperature with diaminomaleonitrile and malononitrile lead to the formation of pyrazine and biphenyl derivatives, respectively (Moloudi et al., 2018). Similarly, reactions with hydroxylamine produce isoxazolyl derivatives, highlighting its versatility in heterocyclic chemistry (Obydennov et al., 2017).

Synthesis of Pyrazole Derivatives

A notable application includes the synthesis of pyrazole derivatives through a 3+2 annulation method, utilizing ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate as a key intermediate. This process underscores the compound's utility in synthesizing novel organic molecules with potential biological activities (Naveen et al., 2021).

Stereoselective Synthesis of Cyclobutene Derivatives

The compound is also employed in a three-component, one-pot reaction with trimethyl phosphite and dimethyl acetylenedicarboxylate. This method is an efficient route for the stereoselective synthesis of cyclobutene derivatives, showcasing its role in facilitating complex organic syntheses (Aboee-Mehrizi et al., 2011).

Synthesis of Pyran and Pyridine Derivatives

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate is also instrumental in synthesizing pyran and pyridine derivatives. The versatility of the compound allows for the creation of molecules with varying structural complexities, further contributing to the diversity of synthetic organic chemistry (Honey et al., 2012).

Growth-Regulating Activity in Plants

Beyond synthetic applications, derivatives of ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate have been evaluated for their growth-regulating activity on plants. This application highlights its potential utility in agricultural research, particularly in studying the growth modulation of crops (Stanchev et al., 2010).

properties

IUPAC Name |

ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O4/c1-3-17-13(16)12(15)8-11(14)10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYACLXVMLGXLLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(3-methylphenyl)-2,4-dioxobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-N-[4-methyl-3-(propionylamino)phenyl]benzamide](/img/structure/B1179793.png)

![N-[3-(acetylamino)-4-methylphenyl]-3-methylbenzamide](/img/structure/B1179795.png)

![N-[4-methyl-3-(propionylamino)phenyl]cyclohexanecarboxamide](/img/structure/B1179796.png)